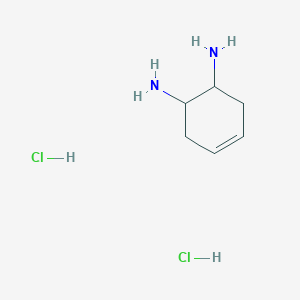![molecular formula C10H19NO B12283151 3-Propyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283151.png)
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-プロピル-3-アザビシクロ[3.2.1]オクタン-8-オールは、トロパンアルカロイドファミリーに属する二環式化合物です。 この化合物は、分子式C10H19NOと分子量169.26 g/molを持ちます 。それは、二環式骨格内に窒素原子を含む独特の構造で知られており、さまざまな化学的および生物学的調査の興味深い対象となっています。
準備方法
合成ルートと反応条件
3-プロピル-3-アザビシクロ[3.2.1]オクタン-8-オールの合成は、通常、酪酸アルデヒドとイソプロピルアミン塩酸塩およびアセトンジカルボン酸を酢酸ナトリウムの存在下で反応させることを含みます。 この反応により、イソプロピルノルトロピノンが生成され、続いてニッケル触媒を使用して水素化することにより、目的の化合物が生成されます 。
工業生産方法
この化合物の工業生産方法は十分に文書化されていませんが、上記の合成ルートは、より大規模な生産のために拡大することができます。重要なステップには、最終生成物の高収率と純度を確保するために、温度やpHなどの反応条件を慎重に制御することが含まれます。
化学反応の分析
反応の種類
3-プロピル-3-アザビシクロ[3.2.1]オクタン-8-オールは、次のようなさまざまな種類の化学反応を受ける可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化することができます。
還元: 還元反応により、異なるアルコールまたはアミンに変換することができます。
置換: それは求核置換反応を受けることができ、そこでヒドロキシル基は他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: ニッケル触媒の存在下での水素ガス(H2)が一般的に使用されます。
置換: 塩化チオニル(SOCl2)や三臭化リン(PBr3)などの試薬を置換反応に使用できます。
生成される主要な生成物
酸化: ケトンまたはカルボン酸。
還元: さまざまなアルコールまたはアミン。
置換: ヒドロキシル基を置き換えたさまざまな官能基を持つ化合物。
科学研究への応用
3-プロピル-3-アザビシクロ[3.2.1]オクタン-8-オールは、科学研究でいくつかの用途があります。
化学: それは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: その生物活性と生物学的標的との相互作用に関する研究。
医学: その独特の構造のために、医薬品の開発における潜在的な用途。
科学的研究の応用
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies on its biological activity and interactions with biological targets.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the synthesis of various industrial chemicals and materials
作用機序
3-プロピル-3-アザビシクロ[3.2.1]オクタン-8-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 その構造の窒素原子は、生物分子と水素結合や他の相互作用を形成することを可能にし、その活性を影響を与え、機能します 。
類似の化合物との比較
類似の化合物
8-メチル-8-アザビシクロ[3.2.1]オクタン-3-オール: 構造は似ていますが、置換基が異なる別のトロパンアルカロイド。
8-イソプロピル-8-アザビシクロ[3.2.1]オクタン-3-オール: プロピル基の代わりにイソプロピル基を持つ同様の構造.
独自性
3-プロピル-3-アザビシクロ[3.2.1]オクタン-8-オールは、特定の置換基とヒドロキシル基の存在により独特であり、他の類似の化合物と比較して、その化学反応性と生物活性を大幅に影響を与える可能性があります 。
類似化合物との比較
Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol: Another tropane alkaloid with similar structure but different substituents.
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
3-Propyl-3-azabicyclo[3.2.1]octan-8-ol is unique due to its specific substituents and the presence of a hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
3-propyl-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C10H19NO/c1-2-5-11-6-8-3-4-9(7-11)10(8)12/h8-10,12H,2-7H2,1H3 |
InChIキー |
CYCQSJNMNUERLZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1CC2CCC(C1)C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


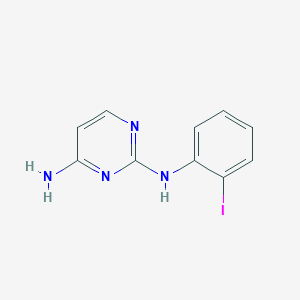
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
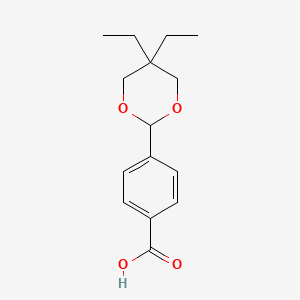
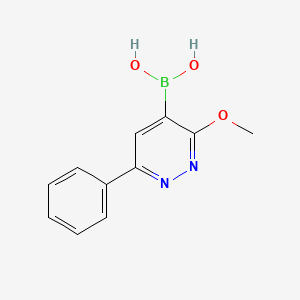
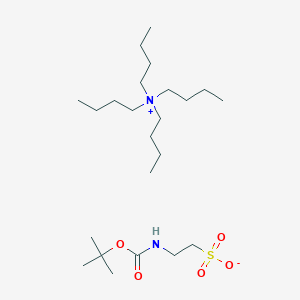


![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
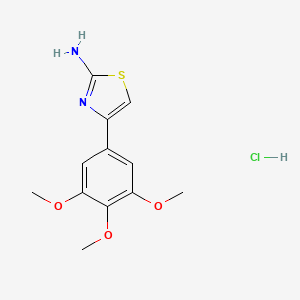
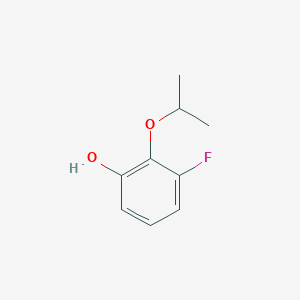
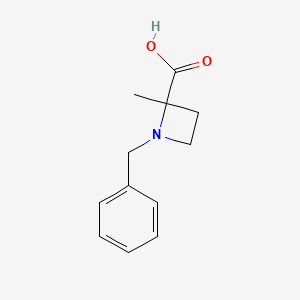

![tetrapotassium;2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylate](/img/structure/B12283153.png)
